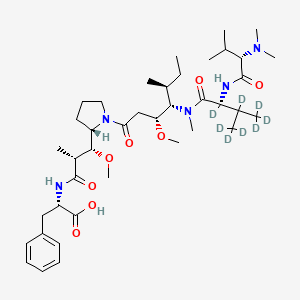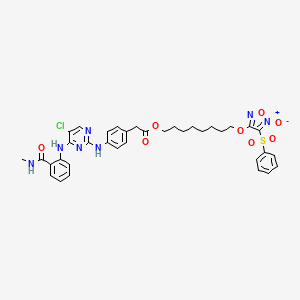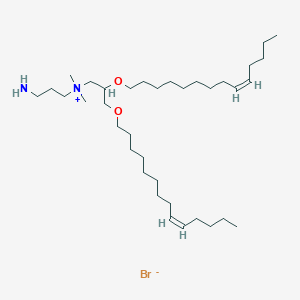
(+/-)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VC1052 is a component of Vaxfectin, a cationic lipid-based adjuvant used in plasmid DNA- and protein-based vaccines . It is known for its ability to enhance the humoral immune response to plasmid DNA-encoded antigens . The molecular formula of VC1052 is C36H73BrN2O2, and it has a molecular weight of 645.88 g/mol .
Chemical Reactions Analysis
VC1052 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized lipid derivatives, while reduction could produce reduced lipid forms.
Scientific Research Applications
VC1052 has several scientific research applications, including:
Chemistry: Used as a component in the synthesis of lipid-based compounds.
Biology: Employed in the study of lipid interactions with biological membranes.
Medicine: Utilized in the development of vaccines, particularly those based on plasmid DNA and proteins.
Industry: Applied in the formulation of lipid-based drug delivery systems.
Mechanism of Action
The mechanism of action of VC1052 involves its role as an adjuvant in vaccines. It enhances the immune response by facilitating the delivery of plasmid DNA or protein antigens to immune cells. This process involves the interaction of the cationic lipid with the negatively charged cell membranes, promoting the uptake of the antigen and subsequent activation of the immune response .
Comparison with Similar Compounds
VC1052 is unique due to its specific structure and function as a component of Vaxfectin. Similar compounds include other cationic lipids used in vaccine formulations, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery.
DDA (dimethyldioctadecylammonium bromide): A cationic lipid used in vaccine adjuvants.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic cholesterol derivative used in gene delivery.
VC1052 stands out due to its specific application in Vaxfectin and its ability to enhance the immune response to plasmid DNA-encoded antigens .
Properties
Molecular Formula |
C36H73BrN2O2 |
|---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C36H73N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h11-14,36H,5-10,15-35,37H2,1-4H3;1H/q+1;/p-1/b13-11-,14-12-; |
InChI Key |
ZLCFGDAOIYFIPN-MJBGKLQRSA-M |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.[Br-] |
Canonical SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


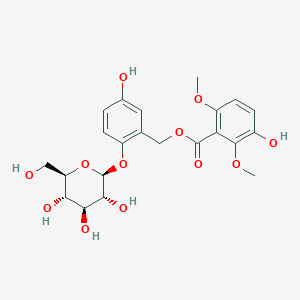

![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
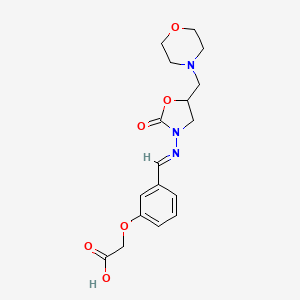

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

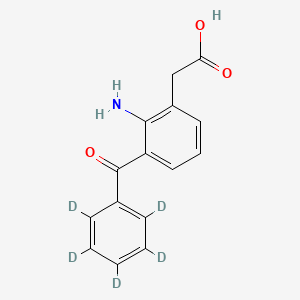
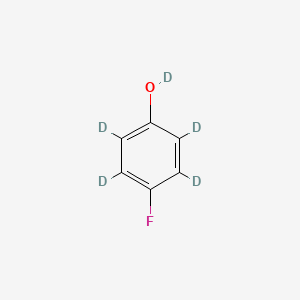
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
